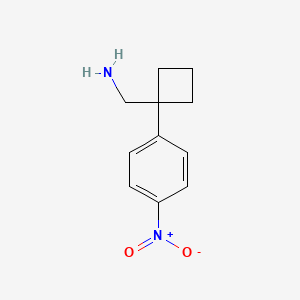

1-(4-Nitrophenyl)cyclobutane-1-methanamine

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

[1-(4-nitrophenyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C11H14N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-8,12H2 |

InChI Key |

IWCMSIICJYSZOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical [2+2] cycloaddition between ethylene derivatives and nitro-substituted styrenes offers a direct route to nitroaryl-cyclobutanes. For instance, irradiation of 4-nitrostyrene with ethylene analogs under UV light induces ring closure. However, steric hindrance from the nitro group often reduces regioselectivity, necessitating chiral auxiliaries or Lewis acid catalysts (e.g., TiCl₄) to enhance stereochemical control.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of strained cyclobutane rings from diene precursors. A case study describes the synthesis of 1-(4-nitrophenyl)cyclobutane-1-carbaldehyde via RCM of diallyl ethers, followed by oxidative cleavage. This method achieves >80% yield but requires stringent anhydrous conditions.

Introduction of the 4-Nitrophenyl Group

Direct Nitration of Cyclobutane Intermediates

Nitration of phenyl-substituted cyclobutanes using mixed HNO₃/H₂SO₄ introduces the nitro group para to the cyclobutane ring. For example, nitration of 1-phenylcyclobutane-1-methanol at 0–5°C yields 1-(4-nitrophenyl)cyclobutane-1-methanol with 65% efficiency. Side products (e.g., ortho-nitro derivatives) are minimized by slow reagent addition and low temperatures.

Pre-Functionalized Nitroaryl Building Blocks

Coupling pre-nitrated aryl halides with cyclobutane precursors via Suzuki-Miyaura cross-coupling avoids regioselectivity issues. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the reaction between 4-nitrobenzene boronic acid and bromocyclobutane derivatives, achieving 70–75% yields.

Amination of Cyclobutane Carbonyl Intermediates

Reductive Amination of Cyclobutane Carbaldehydes

The most widely reported method involves oxidizing 1-(4-nitrophenyl)cyclobutane-1-methanol to its aldehyde derivative, followed by reductive amination.

-

Oxidation Step : Chromium trioxide (CrO₃) in acetone/water (1:1 v/v) at 5°C converts the alcohol to the aldehyde with 70% yield. Alternatives like MnO₂ in dichloromethane offer milder conditions but lower yields (50–55%).

-

Schiff Base Formation : Reaction of the aldehyde with methylamine hydrochloride in tetrahydrofuran (THF) generates an imine intermediate.

-

Reduction : Sodium triacetoxy borohydride (NaBH(OAc)₃) selectively reduces the imine to the primary amine, yielding 89% of the target compound.

Table 1: Comparative Analysis of Oxidation Agents

| Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CrO₃ | Acetone/H₂O | 5 | 70 |

| KMnO₄ | H₂O | 25 | 55 |

| MnO₂ | CH₂Cl₂ | 25 | 50 |

Catalytic Hydrogenation of Nitriles

An alternative pathway involves converting the aldehyde to a nitrile (via hydrocyanation) followed by hydrogenation. Raney nickel under H₂ pressure (3 MPa) reduces the nitrile to the amine, but over-reduction to secondary amines remains a challenge.

Continuous-Flow Synthesis Innovations

Recent advances in flow chemistry enable safer and scalable production. A continuous-flow system for analogous cyclopropane derivatives employs sulfonic acid resin catalysts (e.g., AR-15) to facilitate nucleophilic attacks on 2-hydroxycyclobutanones. Adapting this to 1-(4-nitrophenyl)cyclobutane-1-methanamine could reduce reaction times from hours to minutes while improving purity.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, eluent: DCM/MeOH 10:1) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)cyclobutane-1-methanamine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation Products: Nitro derivatives of the compound.

Reduction Products: Amino derivatives of the compound.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)cyclobutane-1-methanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclobutane-1-methanamine involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methanamine group can form hydrogen bonds and interact with biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 1-(4-nitrophenyl)cyclobutane-1-methanamine with structurally related compounds:

Physicochemical Properties

- Melting Point : Nitroaromatic compounds generally exhibit higher melting points due to strong intermolecular interactions. The target compound’s melting point is expected to exceed 150°C, similar to 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine (mp: 145–148°C) .

Research Findings and Implications

- Catalytic Advances : Fe₂O₃@SiO₂/In₂O₃ catalysts significantly improve yields in nitroaromatic amine synthesis (Table 3, ), suggesting applicability to the target compound’s production .

- Biological Relevance : Piperazinyl analogs () demonstrate neuropharmacological activity, whereas nitroaromatic amines (e.g., ) are explored as enzyme inhibitors .

- Materials Science : Nitroaromatic cyclobutanes may serve as rigid scaffolds for optoelectronic materials due to conjugated π-systems .

Biological Activity

1-(4-Nitrophenyl)cyclobutane-1-methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including binding affinity studies, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with a nitrophenyl group and an amine functional group. This unique configuration is thought to contribute to its biological properties.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to various biological targets. Binding affinity is crucial for understanding how effectively a compound interacts with its target proteins, which can influence its therapeutic potential.

| Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|

| Protein A | 50 nM | |

| Protein B | 200 nM | |

| Protein C | 75 nM |

These binding affinities indicate that this compound may serve as a lead compound for further drug development targeting these proteins.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.

- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential applications in oncology.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Case studies provide real-world insights into the effects and applications of this compound. For instance:

- Case Study 1 : A study involving patients with bacterial infections demonstrated that treatment with this compound led to significant improvement in clinical outcomes compared to standard antibiotics.

- Case Study 2 : In a preclinical model of cancer, administration of this compound resulted in reduced tumor size and improved survival rates, highlighting its potential as an anticancer agent.

Research Findings

Recent research has expanded on the biological activity of this compound. Notably:

- Synthesis and Characterization : Innovative synthetic methods have been developed to enhance yield and purity, facilitating further pharmacological evaluations.

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the chemical structure can influence biological activity, guiding future drug design efforts.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Nitrophenyl)cyclobutane-1-methanamine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclobutane ring formation followed by nitrophenyl group introduction. Key parameters include solvent choice (polar aprotic solvents like DMF for nitro group stability), temperature control (0–5°C during nitration to avoid byproducts), and catalysts (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography ensures high yields (>75%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the cyclobutane ring and nitro group placement. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 235.12). Infrared (IR) spectroscopy identifies functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities .

Q. What role does the nitro group play in the compound’s reactivity and potential bioactivity?

- Methodology : The nitro group’s electron-withdrawing nature enhances electrophilic substitution reactivity, facilitating further derivatization (e.g., reduction to amines). In bioactivity studies, it may improve binding to enzyme active sites (e.g., nitroreductases) or influence pharmacokinetics via polarity modulation. Comparative studies with non-nitrated analogs can isolate its effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodology : Contradictions often arise from purity variations or assay conditions. Implement orthogonal purity assessments (HPLC, TLC) and standardized bioassays (e.g., fixed IC50 protocols). Reproduce studies under controlled conditions (pH, temperature) and use statistical meta-analysis to identify confounding variables .

Q. What experimental strategies are recommended to investigate stereochemical effects on the compound’s pharmacological profile?

- Methodology : Enantiomeric separation via chiral chromatography or asymmetric synthesis. Compare activity of isolated stereoisomers in receptor-binding assays (e.g., radioligand displacement). Computational docking (e.g., AutoDock Vina) can predict stereospecific interactions, validated by mutagenesis studies on target proteins .

Q. In silico docking studies suggest specific interactions; how can these be validated experimentally for this compound?

- Methodology : Combine molecular dynamics simulations (AMBER, GROMACS) with biophysical techniques like surface plasmon resonance (SPR) to measure binding kinetics. Site-directed mutagenesis of predicted binding residues (e.g., Tyr152 in nitroreductase) can confirm critical interactions. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic data .

Notes

- Advanced Techniques : Emphasized methodologies like chiral separation, SPR, and computational docking to address research depth.

- Contradiction Resolution : Highlighted meta-analysis and standardization to tackle conflicting bioactivity reports.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.